molecular formula C₁₁H₁₈O B155602 Cyclopentanone, 2-hexylidene- CAS No. 17373-89-6

Cyclopentanone, 2-hexylidene-

Cat. No. B155602
CAS RN: 17373-89-6
M. Wt: 166.26 g/mol
InChI Key: WZPGQHVPSKTELT-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-hexylidene-, also known as 2-hexylcyclopentanone, is a cyclic ketone that has been widely used in scientific research applications. It is a colorless liquid that has a fruity odor and is highly flammable. This compound is synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Cyclopentanone, 2-hexylidene-, is not well understood. It is believed to act as a chiral auxiliary in various chemical reactions. It has been used in the synthesis of chiral ligands for asymmetric catalysis. The compound has also been shown to have antibacterial activity against various strains of bacteria.

Biochemical And Physiological Effects

The biochemical and physiological effects of Cyclopentanone, 2-hexylidene-, have not been extensively studied. It has been shown to have low toxicity in various animal models. The compound has also been shown to have low acute toxicity in rats and mice.

Advantages And Limitations For Lab Experiments

The advantages of using Cyclopentanone, 2-hexylidene-, in lab experiments include its availability, low cost, and ease of synthesis. The compound is also stable under normal laboratory conditions. The limitations of using this compound include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving Cyclopentanone, 2-hexylidene-. One area of research is the development of new synthetic methods for the compound. Another area of research is the synthesis of new chiral ligands for asymmetric catalysis using Cyclopentanone, 2-hexylidene-, as a starting material. The compound could also be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to determine the mechanism of action and potential therapeutic uses of this compound.
Conclusion:
Cyclopentanone, 2-hexylidene-, is a cyclic ketone that has been widely used in scientific research applications. The compound can be synthesized using various methods and has been used as a chiral building block in the synthesis of various organic compounds. The mechanism of action and physiological effects of the compound have not been extensively studied. The compound has several advantages and limitations for lab experiments, and there are several future directions for research involving this compound.

Scientific Research Applications

Cyclopentanone, 2-hexylidene-, has been used in various scientific research applications. It is used as a chiral building block in the synthesis of various organic compounds. It has been used as a starting material for the synthesis of chiral ligands for asymmetric catalysis. It has also been used in the synthesis of natural products such as (-)-huperzine A, a potent acetylcholinesterase inhibitor that is used in the treatment of Alzheimer's disease. Cyclopentanone, 2-hexylidene-, has also been used in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

17373-89-6

Product Name

Cyclopentanone, 2-hexylidene-

Molecular Formula

C₁₁H₁₈O

Molecular Weight

166.26 g/mol

IUPAC Name

2-hexylidenecyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3

InChI Key

WZPGQHVPSKTELT-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\1/CCCC1=O

SMILES

CCCCCC=C1CCCC1=O

Canonical SMILES

CCCCCC=C1CCCC1=O

density

d44 0.92
0.907-0.914

Other CAS RN

103517-11-9
17373-89-6

physical_description

Pale yellowish oily liquid;  powerful warm-floral and green-fruity odour with spicy herbaceous undertones

Pictograms

Irritant

solubility

insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

synonyms

2-Hexylidene-cyclopentanone;  2-(Hexylidene)-1-cyclopentanone;  2-Hexylidenecyclopentanone

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxyhexyl)cyclopentanone (85 g) synthesized in Reference Example 2, oxalic acid (1.0 g) and toluene (150 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 3 hours). The reaction mixture was washed with water and the layers were separated from each other. Further, the resulting organic layer was washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (78 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 67 g of 2-hexylidenecyclopentanone (boiling point: 92° C./533 Pa; GC purity: 98.5%).
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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